molecular formula C7H12INO B12009756 1-(Iodoacetyl)piperidine

1-(Iodoacetyl)piperidine

Cat. No.: B12009756
M. Wt: 253.08 g/mol
InChI Key: RUKSJTGZCRMMCJ-UHFFFAOYSA-N
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Description

1-(Iodoacetyl)piperidine is a chemical compound with the molecular formula C7H12INO. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is known for its unique reactivity due to the presence of both an iodo group and an acetyl group, making it valuable in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Iodoacetyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with iodoacetic acid under suitable conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the iodoacetyl group .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Iodoacetyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Iodoacetyl)piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its reactivity with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Iodoacetyl)piperidine involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the presence of the iodo group, which acts as a good leaving group, and the acetyl group, which can form stable intermediates. The compound can modify proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: 1-(Iodoacetyl)piperidine is unique due to the high reactivity of the iodo group, making it more versatile in chemical modifications compared to its bromo, chloro, and fluoro counterparts. This reactivity allows for more efficient and diverse applications in research and industry .

Properties

IUPAC Name

2-iodo-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12INO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKSJTGZCRMMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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